Acide Fluvoxamine N-Acétylé

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

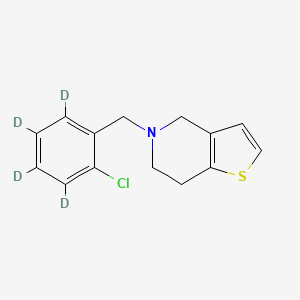

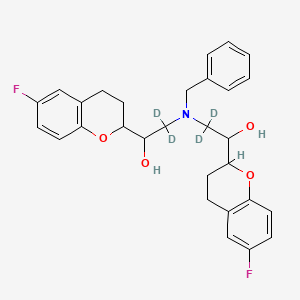

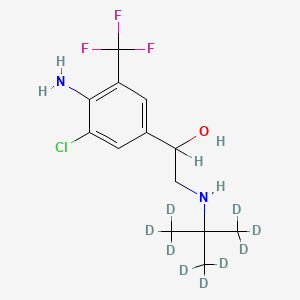

N-Acetyl Fluvoxamine Acid is a biochemical compound with the molecular formula C16H19F3N2O4 and a molecular weight of 360.33 . It is primarily used in proteomics research and is known for its role as a metabolite of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of various anxiety disorders .

Applications De Recherche Scientifique

N-Acetyl Fluvoxamine Acid has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

N-Acetyl Fluvoxamine Acid is a metabolite of Fluvoxamine , which is a selective serotonin reuptake inhibitor (SSRI) . The primary target of Fluvoxamine is the serotonin transporter . Additionally, Fluvoxamine is an agonist for the sigma-1 receptor (S1R) , through which it controls inflammation .

Mode of Action

Fluvoxamine’s mode of action is linked to its inhibition of CNS neuronal uptake of serotonin . It blocks the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin on 5HT 1A autoreceptors . As an agonist for the sigma-1 receptor, Fluvoxamine controls inflammation .

Biochemical Pathways

Fluvoxamine and other SSRIs regulate inflammatory cytokine activity and gene expression in both cell and animal models of inflammation . The sigma-1 receptor (S1R) is a chaperone protein at the endoplasmic reticulum with anti-inflammatory properties . Fluvoxamine’s anti-inflammatory effects likely stem from its regulation of S1R, which modulates innate and adaptive immune responses .

Pharmacokinetics

Fluvoxamine is extensively metabolized in the liver, and less than 4% of the parent drug is found in urine . The major metabolite, Fluvoxamine acid, represents around 30-60% of Fluvoxamine urinary metabolites . It is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase (coded for by ADH1A, ADH1B, and ADH1C) to form Fluvoxamine acid . Modification of both side chains gives the metabolite N-acetyl Fluvoxamine acid .

Result of Action

The effects of Fluvoxamine include reduction in platelet aggregation, decreased mast cell degranulation, interference with endolysosomal viral trafficking, regulation of inositol-requiring enzyme 1α-driven inflammation, and increased melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .

Action Environment

The action of Fluvoxamine can be influenced by environmental factors such as smoking. Smoking induces CYP1A2, which is involved in the metabolism of Fluvoxamine . This can increase the clearance of Fluvoxamine, affecting its efficacy and stability .

Analyse Biochimique

Biochemical Properties

The exact biochemical properties of N-Acetyl Fluvoxamine Acid are not well-documented in the literature. It is known that fluvoxamine, from which N-Acetyl Fluvoxamine Acid is derived, interacts with various enzymes and proteins. For instance, fluvoxamine is known to inhibit the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin .

Cellular Effects

Fluvoxamine, the parent compound, has been shown to have anti-inflammatory effects, likely stemming from its regulation of the sigma-1 receptor (S1R), which modulates innate and adaptive immune responses .

Molecular Mechanism

The molecular mechanism of action of N-Acetyl Fluvoxamine Acid is not well-understood. Fluvoxamine, the parent compound, is known to exert its effects through several mechanisms. These include reduction in platelet aggregation, decreased mast cell degranulation, interference with endolysosomal viral trafficking, regulation of inositol-requiring enzyme 1α-driven inflammation, and increased melatonin levels .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of N-Acetyl Fluvoxamine Acid in laboratory settings. Fluvoxamine, the parent compound, has a half-life of about 30 hours .

Metabolic Pathways

N-Acetyl Fluvoxamine Acid is a metabolite of fluvoxamine. The major metabolite of fluvoxamine, fluvoxamine acid, is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase to form fluvoxamine acid .

Transport and Distribution

A postmortem redistribution effect was observed for fluvoxamine in a study .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Fluvoxamine Acid involves the reaction of (E)-1-(4-iodophenyl)-5-methoxypentan-1-one O-(2-aminoethyl) oxime with acetic anhydride in the presence of triethylamine in dichloromethane . The reaction is typically carried out at room temperature and yields the desired product after purification.

Industrial Production Methods: Industrial production of N-Acetyl Fluvoxamine Acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is stored at -20°C to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions: N-Acetyl Fluvoxamine Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced to yield corresponding reduced forms.

Substitution: N-Acetyl Fluvoxamine Acid can participate in substitution reactions, particularly nucleophilic substitution, where the acetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparaison Avec Des Composés Similaires

Fluvoxamine: The parent compound, used as an SSRI.

N-Acetyl Serotonin: Another acetylated derivative with similar biochemical properties.

N-Acetyl Cysteine: A compound with antioxidant properties, used in various therapeutic applications.

Uniqueness: N-Acetyl Fluvoxamine Acid is unique due to its specific role as a metabolite of fluvoxamine and its application in proteomics research. Its ability to modulate serotonin levels and interact with the sigma-1 receptor distinguishes it from other similar compounds .

Propriétés

| { "Design of Synthesis Pathway": "The synthesis of N-Acetyl Fluvoxamine Acid can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Fluvoxamine", "Acetic anhydride", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Fluvoxamine is reacted with acetic anhydride in the presence of a catalytic amount of sodium hydroxide in ethanol to yield N-Acetyl Fluvoxamine.", "The N-Acetyl Fluvoxamine is then hydrolyzed using a strong base, such as sodium hydroxide, to yield N-Acetyl Fluvoxamine Acid." ] } | |

Numéro CAS |

88699-87-0 |

Formule moléculaire |

C16H19F3N2O4 |

Poids moléculaire |

360.33 g/mol |

Nom IUPAC |

(5Z)-5-(2-acetamidoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid |

InChI |

InChI=1S/C16H19F3N2O4/c1-11(22)20-9-10-25-21-14(3-2-4-15(23)24)12-5-7-13(8-6-12)16(17,18)19/h5-8H,2-4,9-10H2,1H3,(H,20,22)(H,23,24)/b21-14- |

Clé InChI |

AKWQMVCHHIIRDB-STZFKDTASA-N |

SMILES isomérique |

CC(=O)NCCO/N=C(/CCCC(=O)O)\C1=CC=C(C=C1)C(F)(F)F |

SMILES |

CC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F |

SMILES canonique |

CC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F |

Synonymes |

(E)-δ-[[2-(Acetylamino)ethoxy]imino]-4-(trifluoromethyl)benzenepentanoic Acid; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B565555.png)